molecular formula C18H23FN4 B5631502 (1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

(1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B5631502
M. Wt: 314.4 g/mol
InChI Key: BCIZXWNGLWPONG-DOTOQJQBSA-N
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Description

(1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[322]nonane is a complex organic compound featuring a bicyclic structure with a fluorophenyl and an imidazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the fluorophenyl and imidazolylmethyl groups. Common reagents used in these steps include organometallic catalysts and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

(1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for (1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and imidazolylmethyl groups can participate in binding interactions, while the bicyclic core provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-3-[(4-chlorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
  • (1S,5R)-3-[(4-bromophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
  • (1S,5R)-3-[(4-methylphenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Uniqueness

The uniqueness of (1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane lies in the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4/c19-16-4-1-14(2-5-16)9-22-10-15-3-6-17(12-22)23(11-15)13-18-20-7-8-21-18/h1-2,4-5,7-8,15,17H,3,6,9-13H2,(H,20,21)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIZXWNGLWPONG-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2CC3=NC=CN3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2CC3=NC=CN3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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